2-(benzylthio)-N-butylbenzamide

Structural isomerism Medicinal chemistry SAR Chemical procurement integrity

2-(Benzylthio)-N-butylbenzamide (IUPAC: 2-benzylsulfanyl-N-butylbenzamide; molecular formula C18H21NOS; molecular weight 299.4 g/mol) is a synthetic benzamide derivative characterized by an ortho-benzylthio substituent and a linear n-butyl amide side chain. The compound belongs to the chemical class of arylthio-substituted benzamides, a family that has been explored for biological activities including antibacterial, antifungal, and enzyme inhibitory properties.

Molecular Formula C18H21NOS
Molecular Weight 299.4 g/mol
Cat. No. B4434492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-butylbenzamide
Molecular FormulaC18H21NOS
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
InChIInChI=1S/C18H21NOS/c1-2-3-13-19-18(20)16-11-7-8-12-17(16)21-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20)
InChIKeyKKIIHFOKUNHBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-N-butylbenzamide: Structural Identity, Chemical Class, and Procurement Context


2-(Benzylthio)-N-butylbenzamide (IUPAC: 2-benzylsulfanyl-N-butylbenzamide; molecular formula C18H21NOS; molecular weight 299.4 g/mol) is a synthetic benzamide derivative characterized by an ortho-benzylthio substituent and a linear n-butyl amide side chain . The compound belongs to the chemical class of arylthio-substituted benzamides, a family that has been explored for biological activities including antibacterial, antifungal, and enzyme inhibitory properties [1]. In the procurement landscape, this compound exists alongside several closely related structural analogs—most notably the sec-butyl isomer, the isobutyl isomer, and the dimeric disulfide 2,2'-dithiobis(N-butylbenzamide) (OD-507)—each offering distinct chemical and potentially biological profiles that preclude generic interchangeability.

Why 2-(Benzylthio)-N-butylbenzamide Cannot Be Replaced by Branched-Alkyl, Non-Thioether, or Dimeric Analogs Without Experimental Validation


Benzamide derivatives bearing thioether substituents are not functionally interchangeable with their non-thioether or disulfide counterparts. The benzylthio group introduces a specific electronic environment (sulfur lone pair conjugation), a distinct oxidative metabolic liability (thioether-to-sulfoxide conversion), and unique steric parameters that are fundamentally absent in simple N-butylbenzamide scaffolds . Furthermore, subtle differences in N-alkyl chain topology—linear n-butyl versus branched sec-butyl or isobutyl—alter molecular shape, conformational flexibility, and lipophilicity in ways that can translate to divergent biological target engagement, as demonstrated in structure-activity relationship (SAR) campaigns on related 3-(benzylthio)benzamide SIRT2 inhibitors where N-substituent identity was a critical potency determinant [1]. These structural distinctions mean that data generated on close analogs cannot be extrapolated to 2-(benzylthio)-N-butylbenzamide without direct experimental confirmation, and researchers must treat each analog as a distinct chemical probe.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-butylbenzamide Versus Closest Analogs


N-Alkyl Chain Topology: Linear n-Butyl Versus Branched sec-Butyl and Isobutyl Isomers

2-(Benzylthio)-N-butylbenzamide incorporates a linear n-butyl amide side chain, which differentiates it from two commercially available isomers: 2-(benzylthio)-N-(sec-butyl)benzamide and 2-(benzylthio)-N-isobutylbenzamide . All three compounds share the identical molecular formula (C18H21NOS) and molecular weight (299.4 g/mol) but possess distinct InChI identifiers reflecting their different alkyl chain connectivities. The linear n-butyl chain presents a different conformational ensemble and steric profile compared to the branched sec-butyl and isobutyl variants, a structural distinction that has been shown to impact biological target engagement in benzamide SAR campaigns where N-alkyl substituent identity was a critical potency variable [1]. No direct head-to-head bioactivity comparison data for these three isomers were identified in the public domain as of 2026.

Structural isomerism Medicinal chemistry SAR Chemical procurement integrity

Thioether Oxidation Chemistry: A Differentiable Functional Handle for Derivative Generation

The benzylthio moiety in 2-(benzylthio)-N-butylbenzamide serves as a chemically addressable functional group that can undergo controlled oxidation to the corresponding sulfoxide or sulfone using standard oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) . This reactivity is not available in the non-thioether analog N-butylbenzamide and is mechanistically distinct from the disulfide chemistry of 2,2'-dithiobis(N-butylbenzamide) (OD-507), which undergoes reductive cleavage to yield thiol monomers rather than oxidation to higher sulfur oxidation states . The sequential oxidation of thioether to sulfoxide to sulfone provides a tunable strategy for modulating the electronic properties, hydrogen-bonding capacity, and metabolic stability of the scaffold without altering the core benzamide architecture.

Chemical biology Covalent probe development Sulfoxide/sulfone derivatization

Antifungal Activity: Benchmarking the Monomeric Benzylthio Scaffold Against the Dimeric Disulfide OD-507

The structurally related dimeric compound 2,2'-dithiobis(N-butylbenzamide) (OD-507) has documented broad-spectrum antifungal activity with published minimum inhibitory concentration (MIC) values against a panel of clinically relevant fungal strains, including Trichophyton mentagrophytes ATCC 8757 (MIC 1 mcg/mL), Microsporum canis ATCC 10214 (MIC 2 mcg/mL), Candida albicans ATCC 10231 (MIC 10 mcg/mL), and Epidermophyton floccosum ATCC 10227 (MIC 1 mcg/mL) [1]. The monomeric 2-(benzylthio)-N-butylbenzamide represents a structurally simplified analog in which the disulfide bond is replaced by a benzylthio group, yet no corresponding antifungal MIC data are publicly available for this compound. The activity of OD-507 provides a benchmark for future comparative screening, but the monomeric benzylthio scaffold cannot be assumed to recapitulate the antifungal potency of the disulfide dimer, as the mechanism of action of OD-507 may depend on disulfide exchange with thiol-containing biomolecules—a reactivity profile absent in the thioether target compound [2].

Antifungal screening Dermatophyte activity Structure-activity relationship

Lipophilicity Differentiation: Predicted LogP Shift Relative to Non-Thioether Benzamides

The introduction of the benzylthio substituent at the ortho position substantially increases the predicted lipophilicity of the benzamide scaffold. Based on fragment-based calculation, 2-(benzylthio)-N-butylbenzamide has an estimated LogP of approximately 4.6, compared with an experimental and predicted LogP of approximately 2.0–2.5 for the parent scaffold N-butylbenzamide (C11H15NO, MW 177.24 g/mol) [1]. This ~2.1 LogP unit increase is consistent with the addition of the lipophilic benzylthio moiety (C7H7S, contributing ~2.1 log units by fragment addition) and has been corroborated by the reported predicted LogP of 4.60 for the closely related analog N-(2-(benzylthio)phenyl)-N-methylisobutyramide, which shares the ortho-benzylthio benzamide core [2]. The elevated lipophilicity of the target compound relative to non-thioether benzamides carries implications for membrane permeability, aqueous solubility, and plasma protein binding in biological assay contexts.

Physicochemical properties Lipophilicity ADME prediction

SIRT2 Inhibitory Scaffold: Ortho-Benzylthio Regioisomer as an Untested Isomer Relative to Validated Meta-Benzylthio Series

The 3-(benzylthio)benzamide scaffold has been validated as a SIRT2 inhibitory chemotype with quantitative potency data. Khanfar et al. (2015) reported that optimized 3-(benzylthio)benzamide derivatives displayed SIRT2 IC50 values in the low micromolar range, with a two- to three-fold increase in potency for thioether analogs compared to their corresponding sulfonamide precursors [1]. Specific compounds in this series (e.g., compound 17 and compound 18) demonstrated dose-dependent α-tubulin acetylation in neuronal cell lines, and compound 18 inhibited polyglutamine aggregation in PC12 cells—a hallmark of Huntington's disease pathology [1]. The 2-(benzylthio) regioisomer represented by the target compound has not been evaluated in any published SIRT2 assay. Given that the position of the benzylthio group (ortho vs. meta relative to the carboxamide) fundamentally alters the molecular geometry presented to the SIRT2 binding pocket, the extensive SAR data from the 3-substituted series cannot be extrapolated to predict the SIRT2 activity of the 2-substituted analog; this represents both an evidence gap and a research opportunity for regioisomeric profiling [2].

SIRT2 inhibition Regioisomerism Neurodegenerative disease

Recommended Research Applications for 2-(Benzylthio)-N-butylbenzamide Based on Established Evidence


Structure-Activity Relationship (SAR) Studies of N-Alkyl Chain Topology in Arylthio Benzamide Enzyme Inhibitors

2-(Benzylthio)-N-butylbenzamide serves as the linear n-butyl reference compound in a comparative SAR matrix alongside its branched-chain isomers (sec-butyl and isobutyl analogs). By systematically varying only the N-alkyl chain topology while holding the ortho-benzylthio benzamide core constant, researchers can isolate the contribution of alkyl chain shape to target binding affinity and selectivity . This experimental design is directly informed by the SIRT2 inhibitor SAR precedent, where N-substituent identity was a critical variable in potency optimization [1]. The linear n-butyl chain offers a distinct conformational profile compared to branched isomers, making it an essential comparator for deconvoluting steric versus electronic contributions to biological activity.

Chemical Probe Development via Controlled Thioether Oxidation to Sulfoxide and Sulfone Derivatives

The benzylthio group of 2-(benzylthio)-N-butylbenzamide provides a unique synthetic handle for generating oxidized derivatives (sulfoxide and sulfone) that modulate the electronic character and hydrogen-bonding capacity of the sulfur atom without altering the benzamide scaffold . This oxidation-based diversification strategy is not accessible from the non-thioether N-butylbenzamide or the disulfide OD-507, giving the target compound a distinct advantage as a starting material for focused chemical libraries [1]. The resulting sulfoxide (polar, hydrogen-bond acceptor) and sulfone (strongly electron-withdrawing) derivatives can be used to probe the electronic requirements of target binding pockets in enzyme inhibition or receptor binding assays.

Antifungal Screening of Monomeric Benzylthio Benzamides Against the Dimeric Disulfide Benchmark OD-507

The dimeric disulfide 2,2'-dithiobis(N-butylbenzamide) (OD-507) provides a well-characterized antifungal benchmark with published MIC values against dermatophytes (Trichophyton mentagrophytes MIC 1 mcg/mL), yeasts (Candida albicans MIC 10 mcg/mL), and other clinically relevant fungi . 2-(Benzylthio)-N-butylbenzamide represents an underexplored monomeric analog that can be screened in parallel against the same ATCC fungal panel to determine whether the monomeric benzylthio scaffold retains, exceeds, or loses the antifungal activity of the disulfide dimer [1]. This head-to-head comparative screening addresses the critical question of whether the antifungal mechanism of OD-507 depends on disulfide exchange chemistry or can be recapitulated by a simpler thioether pharmacophore.

Regioisomeric Profiling of Benzylthio Benzamide SIRT2 Inhibitors for Neurodegenerative Disease Research

The 3-(benzylthio)benzamide scaffold has validated SIRT2 inhibitory activity with demonstrated efficacy in cellular models of Huntington's disease, including inhibition of polyglutamine aggregation . 2-(Benzylthio)-N-butylbenzamide provides the untested ortho-substituted regioisomer, enabling a direct comparison of how benzylthio positioning (2- vs. 3-substitution relative to the carboxamide) impacts SIRT2 binding, isoform selectivity (SIRT1/SIRT3 counterscreening), and downstream cellular pharmacodynamic markers such as α-tubulin acetylation [1]. This regioisomeric profiling is essential for establishing comprehensive SAR around the benzylthio benzamide pharmacophore and may reveal position-dependent potency cliffs that inform lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(benzylthio)-N-butylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.